molecular formula C17H8N4O2S2 B2869432 ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile CAS No. 1023558-35-1

((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2869432
CAS No.: 1023558-35-1
M. Wt: 364.4
InChI Key: GQXYVSSPOKKSNA-UHFFFAOYSA-N
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Description

((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile is a complex organic compound with the molecular formula C17H8N4O2S2 This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitrophenyl group, and dicarbonitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with 5-nitro-2-chlorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of dyes, pigments, and other materials due to its unique chemical structure.

Mechanism of Action

The mechanism by which ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may also play a role in its biological activity by undergoing metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazolylthio-5-nitrobenzaldehyde
  • 2-Benzothiazolylthio-5-nitrobenzoic acid
  • 2-Benzothiazolylthio-5-nitrobenzyl alcohol

Uniqueness

((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dicarbonitrile moiety is particularly noteworthy, as it can participate in various condensation reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[[2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8N4O2S2/c18-9-11(10-19)7-12-8-13(21(22)23)5-6-15(12)24-17-20-14-3-1-2-4-16(14)25-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXYVSSPOKKSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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